molecular formula C9H11IO4S B13882021 5-Iodo-2-methoxybenzyl methanesulfonate

5-Iodo-2-methoxybenzyl methanesulfonate

Katalognummer: B13882021
Molekulargewicht: 342.15 g/mol
InChI-Schlüssel: PPBCYDBFLYSTEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodo-2-methoxybenzyl methanesulfonate is an organic compound with the molecular formula C9H11IO4S. It consists of 11 hydrogen atoms, 9 carbon atoms, 4 oxygen atoms, 1 sulfur atom, and 1 iodine atom

Vorbereitungsmethoden

The synthesis of 5-Iodo-2-methoxybenzyl methanesulfonate typically involves the reaction of 5-iodo-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The reaction can be represented as follows:

5-Iodo-2-methoxybenzyl alcohol+Methanesulfonyl chloride5-Iodo-2-methoxybenzyl methanesulfonate+HCl\text{5-Iodo-2-methoxybenzyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Iodo-2-methoxybenzyl alcohol+Methanesulfonyl chloride→5-Iodo-2-methoxybenzyl methanesulfonate+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

5-Iodo-2-methoxybenzyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Iodo-2-methoxybenzyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Iodo-2-methoxybenzyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes nucleophilic attack, leading to the formation of a covalent bond with the target molecule. This reaction can result in the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

5-Iodo-2-methoxybenzyl methanesulfonate can be compared with other similar compounds, such as:

    5-Iodo-2-methoxybenzyl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group. It is less reactive in nucleophilic substitution reactions.

    5-Iodo-2-methoxybenzyl bromide: Similar in structure but with a bromide group. It is more reactive than the chloride derivative but less reactive than the methanesulfonate ester.

    5-Iodo-2-methoxybenzyl acetate: Similar in structure but with an acetate group. It has different reactivity and solubility properties compared to the methanesulfonate ester.

The uniqueness of this compound lies in its high reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C9H11IO4S

Molekulargewicht

342.15 g/mol

IUPAC-Name

(5-iodo-2-methoxyphenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11IO4S/c1-13-9-4-3-8(10)5-7(9)6-14-15(2,11)12/h3-5H,6H2,1-2H3

InChI-Schlüssel

PPBCYDBFLYSTEC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)I)COS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.